3-(2-Methylphenoxy)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

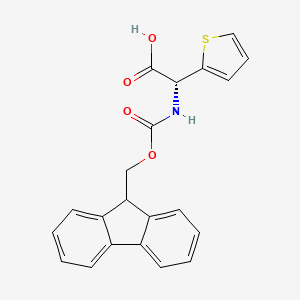

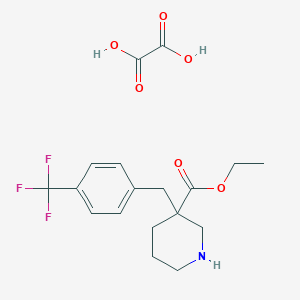

3-(2-Methylphenoxy)pyrrolidine, also known as 2-MPP, is a cyclic molecule composed of two nitrogen atoms and five carbon atoms. It is a heterocyclic amine that is widely used in organic synthesis and pharmaceutical research. 2-MPP is a versatile synthetic intermediate that can be used in the synthesis of various types of compounds, including substituted phenols, amines, and quinolines. Furthermore, its unique structure makes it an interesting compound for scientific research, as it has a wide range of applications in biochemistry, pharmacology, and drug discovery.

Scientific Research Applications

Synthesis and Chemical Applications

Synthesis of Heterocyclic Compounds : A study by Ghelfi et al. (2003) outlined a methodology for synthesizing 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones. These compounds are valuable for preparing agrochemicals or medicinal compounds, demonstrating the utility of pyrrolidine derivatives in synthetic organic chemistry Ghelfi et al., 2003.

Catalysis and Asymmetric Synthesis : Research by Bosch et al. (2016) described asymmetric mono- and dinuclear Ga(III) and Zn(II) complexes as models for purple acid phosphatases, utilizing ligands related to pyrrolidine derivatives. These complexes show potential for catalyzing phosphoester hydrolysis, highlighting the role of pyrrolidine structures in developing catalytic models Bosch et al., 2016.

Polar [3+2] Cycloaddition Reactions : Żmigrodzka et al. (2022) investigated the synthesis of pyrrolidines through [3+2] cycloaddition, indicating the potential of pyrrolidine derivatives in industry, such as dyes or agrochemical substances. This study underscores the significance of exploring pyrrolidine chemistry for modern science Żmigrodzka et al., 2022.

Medicinal Chemistry and Pharmacology

Anticancer Activities : A study by Ramachandran et al. (2012) on the synthesis of 1-((phenylthio)(phenyl)methyl)pyrrolidin-2-one derivatives via a domino reaction highlighted their potential anticancer activities. These findings suggest the importance of pyrrolidine derivatives in developing new anticancer agents Ramachandran et al., 2012.

Norepinephrine and Serotonin Reuptake Inhibitors : Research by Van Orden et al. (2013) discovered a series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues as potent and balanced norepinephrine and serotonin reuptake inhibitors. This class of compounds demonstrates the application of pyrrolidine derivatives in developing treatments for disorders related to neurotransmitter imbalance Van Orden et al., 2013.

Safety and Hazards

“3-(2-Methylphenoxy)pyrrolidine” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . If inhaled, it is advised to remove the person to fresh air and keep them comfortable for breathing .

Future Directions

Pyrrolidine derivatives, including “3-(2-Methylphenoxy)pyrrolidine”, hold promise in the field of drug discovery due to their wide range of biological activities . Future research could focus on exploring the therapeutic potential of these compounds in treating various diseases, as well as optimizing their synthesis for large-scale production .

Properties

IUPAC Name |

3-(2-methylphenoxy)pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9-4-2-3-5-11(9)13-10-6-7-12-8-10/h2-5,10,12H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVMFYNEGPHLSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2CCNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592919 |

Source

|

| Record name | 3-(2-Methylphenoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46196-54-7 |

Source

|

| Record name | 3-(2-Methylphenoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 2,4-Dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1341871.png)

![1-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine](/img/structure/B1341874.png)

![[1-(1,5-Dimethyl-1H-imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1341880.png)

![[3-(4-Fluorophenyl)phenyl]methylaminehcl](/img/structure/B1341882.png)

![3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylethynyl-trimethylsilane](/img/structure/B1341888.png)

![4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1341889.png)